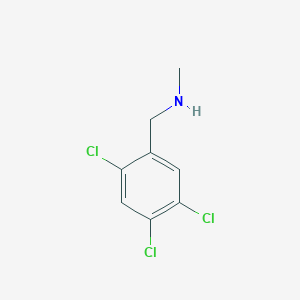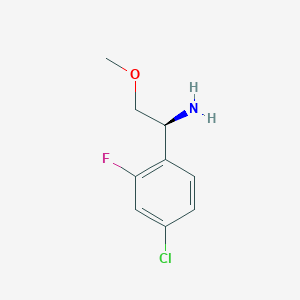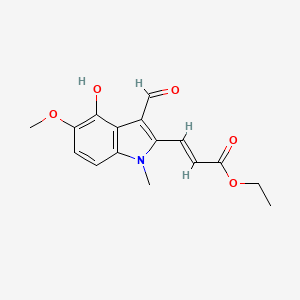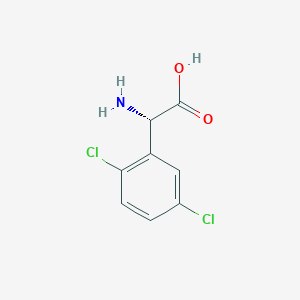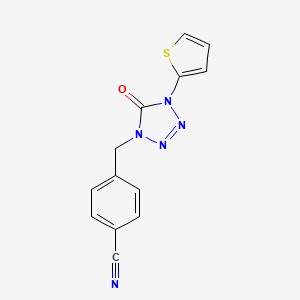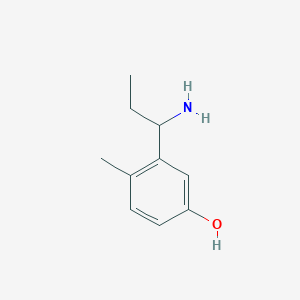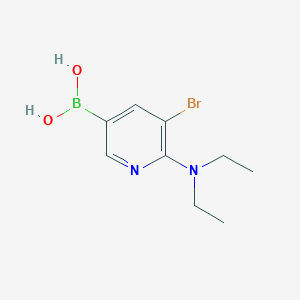
3H-1,2,4-Triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazole-3-thione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3H-1,2,4-Triazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic or basic conditions . Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. For example, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by acidification, is a widely used method .
Análisis De Reacciones Químicas
Types of Reactions: 3H-1,2,4-Triazole-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antifungal, and antiviral activities
Medicine: It has potential as an anticancer agent and is being studied for its role in enzyme inhibition and as a therapeutic agent for various diseases
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazole-3-thione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is crucial for its potential use in treating neurodegenerative diseases.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparación Con Compuestos Similares
3H-1,2,4-Triazole-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazole: While both compounds share the triazole ring, 1,2,4-Triazole lacks the sulfur atom, which imparts different chemical properties and biological activities.
1,3,4-Thiadiazole: This compound contains a similar sulfur-nitrogen heterocyclic structure but differs in the arrangement of atoms, leading to distinct reactivity and applications.
Prothioconazole: A triazolinethione derivative used as a fungicide, highlighting the agricultural applications of sulfur-containing triazoles.
Uniqueness: this compound is unique due to its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
36143-39-2 |
|---|---|
Fórmula molecular |
C2HN3S |
Peso molecular |
99.12 g/mol |
Nombre IUPAC |
1,2,4-triazole-3-thione |
InChI |
InChI=1S/C2HN3S/c6-2-3-1-4-5-2/h1H |
Clave InChI |
PYRFHJUXDGQZPM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


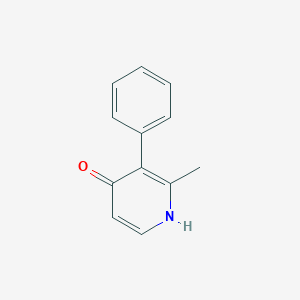
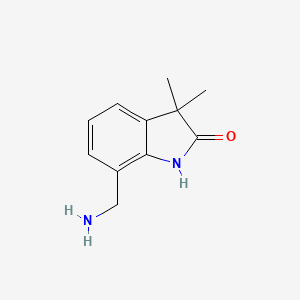
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
